![molecular formula C12H16N2O2S B13062556 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the molecular formula C12H16N2O2S. It is known for its role as an inhibitor of the serine hydrolase retinoblastoma binding protein 9 (RBBP9), with an IC50 value of 0.64.
Métodos De Preparación
The synthesis of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of cyclohexylcarbonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanimidoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s inhibitory effect on serine hydrolase retinoblastoma binding protein 9 (RBBP9) makes it a valuable tool for studying enzyme function and regulation.
Medicine: Due to its potential inhibitory activity, it is being explored for therapeutic applications in diseases where serine hydrolases play a critical role.
Mecanismo De Acción
The mechanism of action of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its binding to the active site of serine hydrolase retinoblastoma binding protein 9 (RBBP9). This binding inhibits the enzyme’s activity, preventing it from catalyzing its natural substrates. The molecular targets and pathways involved include the inhibition of serine hydrolase activity, which can affect various cellular processes and pathways regulated by this enzyme .
Comparación Con Compuestos Similares
Similar compounds to 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole include other thiazole derivatives and serine hydrolase inhibitors. Some examples are:
2-{[(Phenylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-{[(Benzylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Contains a benzyl group, offering different steric and electronic properties.
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-oxazole:
Propiedades
Fórmula molecular |
C12H16N2O2S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C12H16N2O2S/c13-10(11-14-6-7-17-11)8-16-12(15)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
Clave InChI |
IWGLTJQGHYYRBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OCC(=N)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



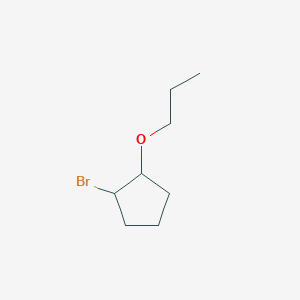
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)

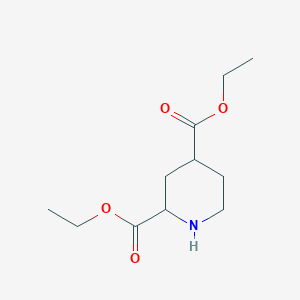
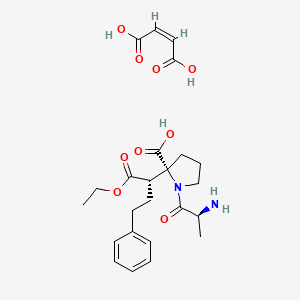



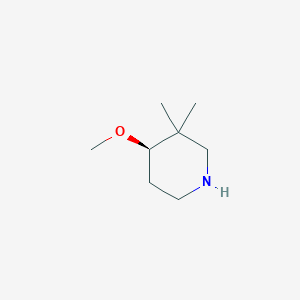

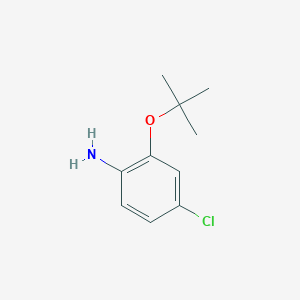
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

